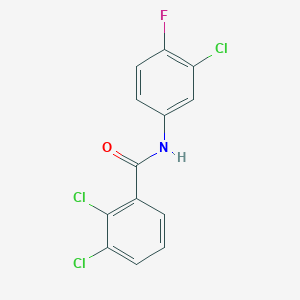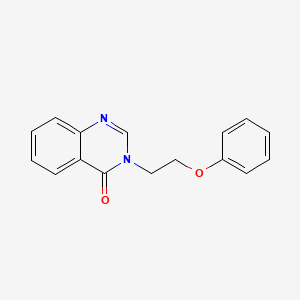![molecular formula C20H19FN2O3S B5729623 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B5729623.png)
4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic effects in various diseases.
科学的研究の応用
4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been extensively studied for its potential therapeutic effects in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to reduce the frequency and severity of relapses and delay the progression of disability. In cancer, 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to induce apoptosis and inhibit tumor growth. In transplant rejection, 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to prevent graft rejection by inhibiting T cell activation and migration.
作用機序
4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide acts as a sphingosine-1-phosphate (S1P) receptor modulator, specifically targeting S1P receptors 1, 3, 4, and 5. By binding to these receptors, 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide prevents the egress of lymphocytes from lymphoid organs, thereby reducing the number of lymphocytes in circulation. This effect is mediated by the phosphorylation of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide by sphingosine kinase 2, which results in the formation of a bioactive metabolite that binds to S1P receptors.
Biochemical and Physiological Effects
4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the reduction of lymphocyte counts, the inhibition of T cell activation and migration, and the induction of apoptosis in cancer cells. 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has also been shown to have anti-inflammatory effects, as well as neuroprotective effects in multiple sclerosis.
実験室実験の利点と制限
One advantage of using 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide in lab experiments is its specificity for S1P receptors, which allows for the selective modulation of lymphocyte trafficking. However, one limitation is the potential for off-target effects, as 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to bind to other receptors besides S1P receptors.
将来の方向性
There are several future directions for the study of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide, including the development of more specific S1P receptor modulators, the investigation of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide in combination with other therapies for cancer and multiple sclerosis, and the exploration of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide in other disease models. Additionally, the potential for 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide as a therapeutic agent in other diseases, such as autoimmune disorders and inflammatory bowel disease, should be further explored.
合成法
The synthesis of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide involves several steps, including the condensation of 2-amino-2-methylpropane-1,3-diol with 4-chlorobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 2-(2-fluorobenzyl)phenol. The final step involves the reaction of the resulting intermediate with benzylamine to produce 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide.
特性
IUPAC Name |
4-[[2-[(2-fluorophenyl)methoxy]phenyl]methylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-19-7-3-1-6-16(19)14-26-20-8-4-2-5-15(20)13-23-17-9-11-18(12-10-17)27(22,24)25/h1-12,23H,13-14H2,(H2,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNRJNMFHHUHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5729540.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B5729558.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B5729562.png)
![4-chloro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729568.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5729576.png)


![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5729597.png)

![7,9-dimethyl-6-propylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5729624.png)
![7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5729629.png)
![3-[(3-hydroxybenzoyl)hydrazono]-N-(4-methylphenyl)butanamide](/img/structure/B5729634.png)

